

# Application Notes and Protocols: Solubility of Z-Homophe-OH in Organic Solvents

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## Compound of Interest

Compound Name: Z-Homophe-OH

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## Introduction

**Z-Homophe-OH**, also known as (S)-2-(Benzyloxycarbonylamino)-4-phenylbutanoic acid, is a protected amino acid derivative frequently utilized in peptide synthesis and other areas of medicinal chemistry.<sup>[1]</sup> Its solubility in various organic solvents is a critical parameter for its application in solution-phase synthesis, purification, and formulation. Understanding the solubility profile of **Z-Homophe-OH** allows for the selection of appropriate solvent systems to ensure efficient reactions, high-yield purifications, and the development of stable formulations.

This document provides a detailed overview of the solubility of **Z-Homophe-OH** in common organic solvents, outlines a comprehensive protocol for its experimental determination, and presents a logical workflow for this process.

## Physicochemical Properties of Z-Homophe-OH

A summary of the key physicochemical properties of **Z-Homophe-OH** is presented in the table below.

Property	Value	Reference
Synonyms	(S)-2-(Z-amino)-4-phenylbutyric acid, Z-L-homophenylalanine	[1]
CAS Number	127862-89-9	[1]
Molecular Formula	C <sub>18</sub> H <sub>19</sub> NO <sub>4</sub>	
Molecular Weight	313.35 g/mol	
Appearance	White to off-white powder	
Melting Point	Not explicitly stated in search results	

## Solubility of Z-Homophe-OH in Organic Solvents

Precise quantitative solubility data for **Z-Homophe-OH** in a wide range of organic solvents is not readily available in public literature. However, based on its chemical structure, which includes a polar carboxylic acid group, a urethane protecting group, and a nonpolar benzyl and phenylpropyl group, a qualitative solubility profile can be inferred. The following table provides an illustrative summary of expected solubility. Note: These values are hypothetical and should be confirmed experimentally.

Solvent	Polarity Index	Expected Solubility ( g/100 mL) at 25°C	Classification
Dimethyl Sulfoxide (DMSO)	7.2	> 10	Very Soluble
N,N-Dimethylformamide (DMF)	6.4	> 10	Very Soluble
Tetrahydrofuran (THF)	4.0	1 - 5	Soluble
Dichloromethane (DCM)	3.1	1 - 5	Soluble
Ethyl Acetate	4.4	0.1 - 1	Sparingly Soluble
Acetonitrile	5.8	0.1 - 1	Sparingly Soluble
Methanol	5.1	0.1 - 1	Sparingly Soluble
Ethanol	4.3	< 0.1	Slightly Soluble
Isopropanol	3.9	< 0.1	Slightly Soluble
Toluene	2.4	< 0.01	Insoluble
Hexane	0.1	< 0.01	Insoluble
Water	10.2	< 0.01	Insoluble

## Experimental Protocol for Determining the Solubility of Z-Homophe-OH

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.<sup>[2]</sup>

Materials:

- Z-Homophe-OH (powder)
- Selected organic solvents (analytical grade)

- Analytical balance (readable to 0.1 mg)
- Vials with screw caps (e.g., 4 mL)
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringes and syringe filters (0.22  $\mu$ m, solvent-compatible)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

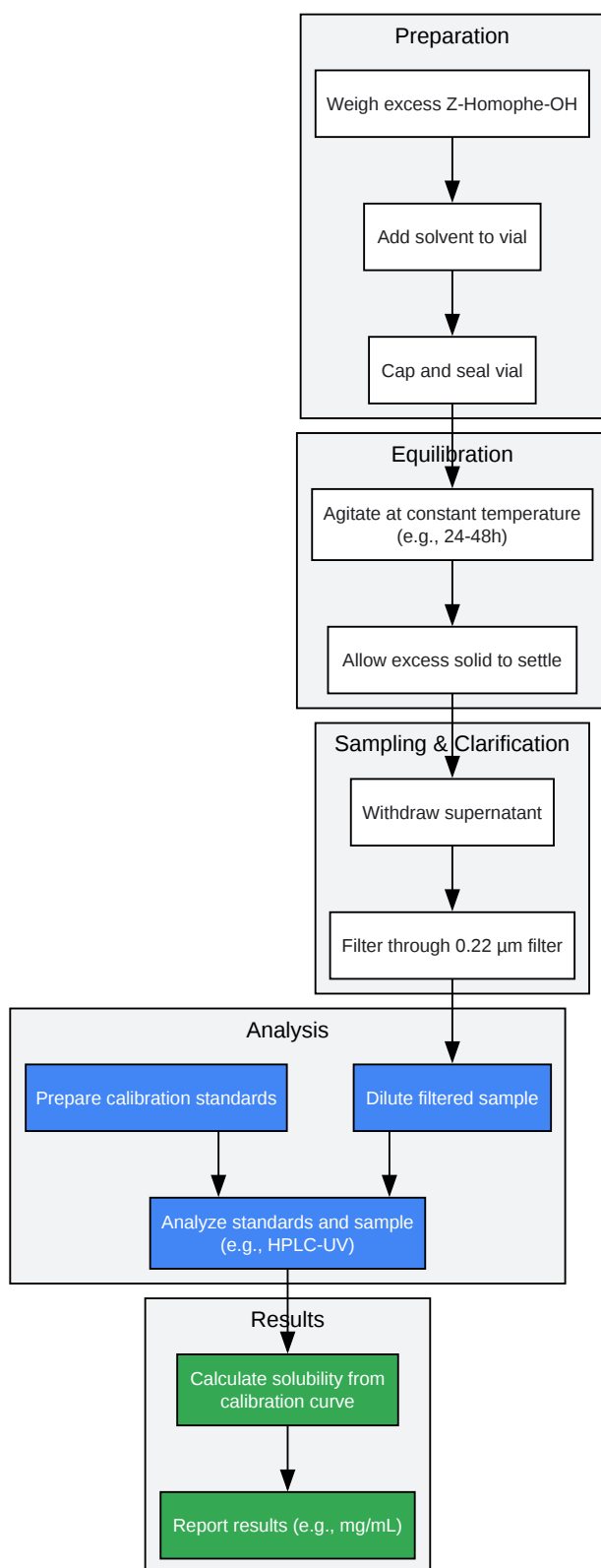
Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of **Z-Homophe-OH** to a vial (e.g., 20 mg to 2 mL of solvent). The excess solid should be clearly visible.
  - Tightly cap the vials to prevent solvent evaporation.
  - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
  - Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
- Sample Clarification:
  - After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
  - Carefully withdraw a known volume of the supernatant using a syringe.

- Immediately filter the supernatant through a 0.22  $\mu\text{m}$  syringe filter into a clean vial to remove any undissolved solid.
- Quantification:
  - Prepare a series of standard solutions of **Z-Homophe-OH** of known concentrations in the solvent of interest.
  - Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
  - Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
  - Analyze the diluted sample using the same analytical method.
  - Calculate the concentration of **Z-Homophe-OH** in the saturated solution using the calibration curve, accounting for the dilution factor.
- Data Reporting:
  - Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
  - Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

## Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of **Z-Homophe-OH** solubility.



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### Workflow for Solubility Determination

## Conclusion

While specific, publicly available quantitative data on the solubility of **Z-Homophe-OH** in organic solvents is limited, this application note provides a framework for its experimental determination. The provided protocol for the shake-flask method offers a reliable approach for researchers to generate accurate and reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and advancing drug development projects involving this important amino acid derivative.

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## References

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